molecular formula C10H16N2O B6227502 ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine CAS No. 1555114-47-0

ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine

Cat. No. B6227502
CAS RN: 1555114-47-0
M. Wt: 180.2
InChI Key:
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Description

Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine (EMPEA) is an organic compound that is used in a wide variety of scientific research applications. It is a versatile compound that has been used in a variety of biochemical, physiological, and pharmacological studies. The compound has been studied for its potential therapeutic applications, and its mechanism of action has been investigated in detail.

Scientific Research Applications

Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to investigate the effects of drugs on the central nervous system, as well as to study the effects of various neurotransmitters on the body. In addition, it has been used to study the effects of various hormones on the body, as well as to investigate the effects of various enzymes on biochemical pathways.

Mechanism of Action

The mechanism of action of ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine is not fully understood. It is thought to act as an agonist at certain neurotransmitter receptors, such as the GABA receptor, and as an antagonist at other receptors, such as the 5-HT2A receptor. It is also thought to modulate the activity of certain enzymes, such as monoamine oxidase and catechol-O-methyltransferase.
Biochemical and Physiological Effects
ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of various enzymes, such as monoamine oxidase and catechol-O-methyltransferase, and to act as an agonist at certain neurotransmitter receptors, such as the GABA receptor. In addition, it has been found to have anxiolytic, anti-depressant, and anti-convulsant effects.

Advantages and Limitations for Lab Experiments

Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable in solution. In addition, it is relatively non-toxic and has a low potential for irritation. However, it is also relatively expensive, and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research on ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into its synthesis method and its potential uses in drug discovery and development is also warranted. Finally, further research into its potential uses in the diagnosis and treatment of various diseases is also needed.

Synthesis Methods

Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine can be synthesized from 5-methoxy-pyridine-2-carboxylic acid and ethylenediamine. This synthesis method is a two-step process that involves the formation of the intermediate 5-methoxy-pyridine-2-carboxylic acid ester and the subsequent condensation with ethylenediamine. The reaction is conducted in aqueous solution at temperatures ranging from 100-150°C. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine involves the reaction of 5-methoxypyridin-2-amine with ethyl bromoacetate, followed by reduction of the resulting ester with sodium borohydride and subsequent reductive amination with ethylamine.", "Starting Materials": [ "5-methoxypyridin-2-amine", "ethyl bromoacetate", "sodium borohydride", "ethylamine" ], "Reaction": [ "Step 1: 5-methoxypyridin-2-amine is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 1-(5-methoxypyridin-2-yl)ethyl-2-oxoacetate.", "Step 2: The resulting ester is then reduced with sodium borohydride in methanol to yield ethyl 1-(5-methoxypyridin-2-yl)ethyl-2-hydroxyacetate.", "Step 3: The final step involves reductive amination of the hydroxyacetate with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine." ] }

CAS RN

1555114-47-0

Product Name

ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine

Molecular Formula

C10H16N2O

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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